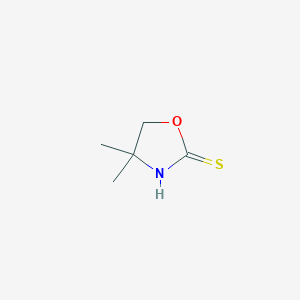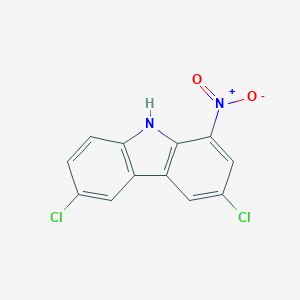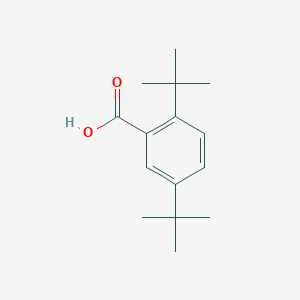
2,5-Ditert-butylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Ditert-butylbenzoic acid (DTBBA) is a white crystalline solid that belongs to the class of benzoic acids. It is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
2,5-Ditert-butylbenzoic acid exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also activates the Nrf2-Keap1 signaling pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemische Und Physiologische Effekte
2,5-Ditert-butylbenzoic acid has been shown to protect against oxidative stress and inflammation in various cell and animal models. It also exhibits neuroprotective, hepatoprotective, and cardioprotective effects. 2,5-Ditert-butylbenzoic acid has been reported to modulate the expression of genes involved in lipid metabolism, glucose homeostasis, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Ditert-butylbenzoic acid is relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, its low solubility in water and high melting point can pose challenges in certain applications. In addition, the high cost of 2,5-Ditert-butylbenzoic acid may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 2,5-Ditert-butylbenzoic acid. One area of interest is the development of 2,5-Ditert-butylbenzoic acid-based drugs for the treatment of oxidative stress and inflammation-related diseases such as Alzheimer's disease, cancer, and diabetes. Another direction is the exploration of 2,5-Ditert-butylbenzoic acid's potential as a catalyst in organic reactions. Finally, the investigation of the environmental impact of 2,5-Ditert-butylbenzoic acid and its degradation products is also an important area of research.
Conclusion:
In conclusion, 2,5-Ditert-butylbenzoic acid is a versatile compound with a wide range of applications in scientific research. Its antioxidant and anti-inflammatory properties make it a promising candidate for drug development, while its role as a building block in organic synthesis offers opportunities for the development of novel materials. Despite its advantages, the high cost and solubility issues of 2,5-Ditert-butylbenzoic acid may limit its widespread use in research. Nevertheless, the potential of 2,5-Ditert-butylbenzoic acid as a catalyst and its impact on the environment warrant further investigation.
Synthesemethoden
2,5-Ditert-butylbenzoic acid can be synthesized through the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride, followed by hydrolysis and decarboxylation. The yield of 2,5-Ditert-butylbenzoic acid can be improved by using a catalytic amount of Lewis acid such as aluminum chloride.
Wissenschaftliche Forschungsanwendungen
2,5-Ditert-butylbenzoic acid has been extensively used in research related to organic synthesis, material science, and medicinal chemistry. It is an important building block in the synthesis of various compounds, including liquid crystals, polymers, and pharmaceuticals. 2,5-Ditert-butylbenzoic acid also exhibits potent antioxidant and anti-inflammatory activities, making it a promising candidate for the development of novel drugs.
Eigenschaften
CAS-Nummer |
14034-95-8 |
|---|---|
Produktname |
2,5-Ditert-butylbenzoic acid |
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
2,5-ditert-butylbenzoic acid |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-7-8-12(15(4,5)6)11(9-10)13(16)17/h7-9H,1-6H3,(H,16,17) |
InChI-Schlüssel |
OHJGKKIIENYZIU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(=O)O |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



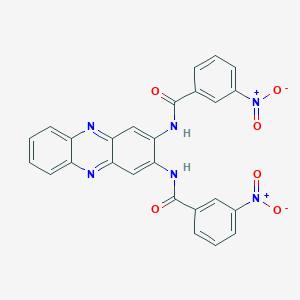
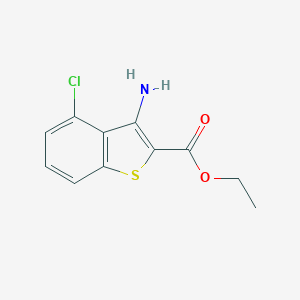
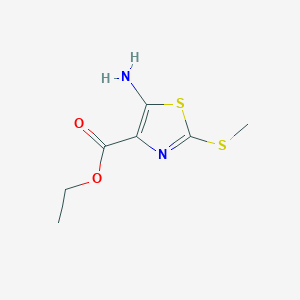
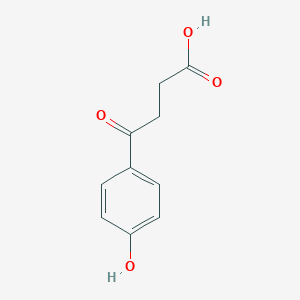
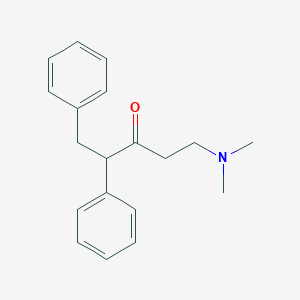
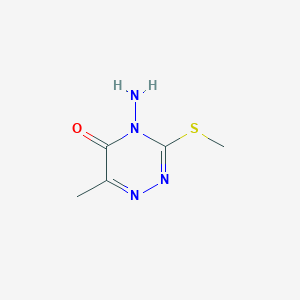
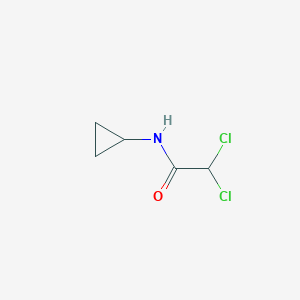
![9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188958.png)
![1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188960.png)
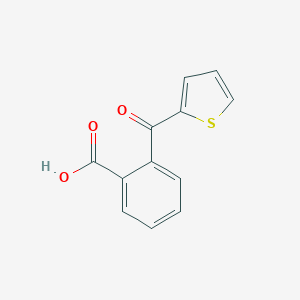
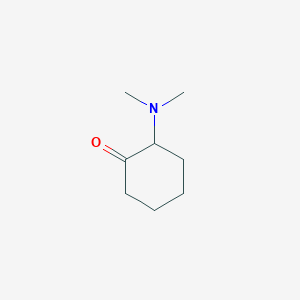
![4-[(Dimethylamino)methyl]benzonitrile](/img/structure/B188967.png)
